Methyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate
Description
Properties
CAS No. |
644991-38-8 |
|---|---|
Molecular Formula |
C12H17NO4S |
Molecular Weight |
271.33 g/mol |
IUPAC Name |
methyl 2-(1-acetyloxypentyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H17NO4S/c1-4-5-6-10(17-8(2)14)11-13-9(7-18-11)12(15)16-3/h7,10H,4-6H2,1-3H3 |
InChI Key |
ZYSGHEBVGDYADF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=NC(=CS1)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of Thiazole Intermediate
Reagents :
- Thiazole-4-carboxylic acid
- Oxalyl chloride
- N,N-Dimethylformamide
- Dichloromethane
-
- To a solution of thiazole-4-carboxylic acid (0.423 g, 3.28 mmol) in dichloromethane (10 mL), oxalyl chloride (0.34 mL, 3.93 mmol) and a few drops of DMF are added.
- The mixture is stirred at room temperature (20-35°C) until the reaction is complete.
- The reaction mixture is then concentrated under reduced pressure to remove excess reagents, yielding an acyl chloride intermediate.
Step 2: Formation of Methyl Ester
Reagents :
- Alcohol (methanol)
- Base (e.g., sodium hydride)
-
- The acyl chloride intermediate is reacted with methanol in the presence of a base such as sodium hydride.
- The reaction is typically carried out under reflux conditions to ensure complete conversion to the methyl ester.
Step 3: Acetylation
Reagents :
- Acetic anhydride
- Pyridine
-
- The methyl ester obtained from Step 2 is treated with acetic anhydride in pyridine.
- The mixture is stirred overnight at room temperature under nitrogen atmosphere.
Summary of Reaction Steps
| Step | Reaction Type | Key Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Acylation | Oxalyl chloride, DMF | Room temperature | Not specified |
| 2 | Esterification | Methanol, Sodium hydride | Reflux | Not specified |
| 3 | Acetylation | Acetic anhydride, Pyridine | Room temperature | Not specified |
After the completion of the synthesis steps, the crude product typically undergoes purification processes such as:
Liquid-Liquid Extraction : The reaction mixture can be extracted with dichloromethane to separate organic products from aqueous layers.
Column Chromatography : Flash chromatography using silica gel can be employed to purify the final product, often using a gradient solvent system (e.g., hexanes/ethyl acetate).
-
- Nuclear Magnetic Resonance (NMR)
- Mass Spectrometry (MS)
- High-Performance Liquid Chromatography (HPLC)
These techniques confirm the structure and purity of Methyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate.
The preparation of this compound involves multi-step synthetic pathways that require careful selection of reagents and conditions to achieve high yields and purity. Each step plays a crucial role in building the molecular structure necessary for its intended biological applications.
Chemical Reactions Analysis
Methyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that methyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate may possess antimicrobial properties. Preliminary studies suggest its potential effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways essential for bacterial survival.
Antitubercular Activity
The thiazole core structure is known for its role in the development of anti-tubercular agents. Compounds similar to this compound have been shown to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. A study demonstrated that derivatives of thiazole exhibited excellent activity against resistant strains of M. tuberculosis, highlighting the potential of this compound as a scaffold for developing new anti-tubercular drugs .
Synthesis and Derivatives
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions that optimize conditions such as temperature and solvent choice to maximize yield and purity. Understanding the synthetic pathways is crucial for expanding its applications in drug discovery and development.
Comparison with Other Thiazole Derivatives
This compound can be compared with other thiazole derivatives based on their structural features and biological activities. For example:
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| This compound | Thiazole derivative | Medicinal chemistry | Acetyloxy substituent |
| Sulfathiazole | Thiazole derivative | Antibiotic | Sulfonamide group |
| Ritonavir | Thiazole derivative | Antiretroviral | Protease inhibitor |
| Abafungin | Thiazole derivative | Antifungal | Unique sugar moiety |
| Bleomycin | Thiazole derivative | Anticancer | DNA intercalator |
| Tiazofurin | Thiazole derivative | Antiviral | Nucleotide analog |
The distinct functional groups in this compound may confer unique reactivity and biological activities compared to these other compounds.
Material Science Applications
Polymer Synthesis
this compound can also serve as a building block in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength or introduce bioactivity, making it suitable for biomedical applications such as drug delivery systems or tissue engineering scaffolds.
Future Research Directions
Further research is needed to elucidate the precise mechanisms of action and therapeutic potential of this compound. Investigating its interactions with biological molecules will be crucial for assessing its efficacy as a therapeutic agent. Additionally, exploring its use in combination therapies could enhance its effectiveness against resistant strains of pathogens.
Mechanism of Action
The mechanism of action of Methyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Thiazole Derivatives
To contextualize Methyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate, we compare it with structurally related compounds from available datasets.
Substituent Effects on Thiazole Core
- Ethyl 2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate (WZ-9746) and Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate (WZ-9727): These analogs feature fluorinated benzyl groups at position 2 and ethyl esters at position 3. Key Difference: The target compound replaces the fluorobenzyl group with a bulkier acetyloxy-pentyl chain, which may reduce steric hindrance but increase lipophilicity.
2-Methyl-4-(propan-2-yl)-1,3-thiazole (32272-52-9) :
Ester Group Variations
- Implication: The methyl ester in the target compound may confer faster metabolic degradation compared to ethyl analogs.
Data Table: Comparative Analysis
| Compound Name | Substituent at Position 2 | Substituent at Position 4 | Molecular Weight (g/mol) | Key Property Insights |
|---|---|---|---|---|
| This compound | 1-(Acetyloxy)pentyl | Methyl ester | ~269.34* | High lipophilicity; ester hydrolysis likely |
| Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate (WZ-9727) | 4-Fluorobenzyl | Ethyl ester | 279.32 | Enhanced metabolic stability |
| 2-Methyl-4-(propan-2-yl)-1,3-thiazole (32272-52-9) | Methyl | Isopropyl | 142.23 | High volatility |
*Estimated based on structural formula.
Research Findings and Hypotheses
Reactivity and Stability
The acetyloxy-pentyl chain in the target compound introduces steric bulk, which could hinder nucleophilic attack at the thiazole ring but promote intramolecular interactions. In contrast, fluorinated analogs (e.g., WZ-9727) may exhibit stronger dipole-dipole interactions due to the fluorine atom .
Biological Activity
Methyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against various pathogens. This article synthesizes available research findings and case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound belongs to a class of thiazole derivatives, which are known for their diverse biological activities. The compound's structure features a thiazole ring, an acetyloxy group, and a carboxylate moiety, contributing to its pharmacological properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of Mycobacterium tuberculosis, with some derivatives demonstrating minimum inhibitory concentrations (MICs) as low as 0.06 µg/ml against the pathogen . this compound may share similar mechanisms of action due to structural similarities with other active thiazole compounds.
Xanthine Oxidase Inhibition
Another area of interest is the compound's potential as a xanthine oxidase inhibitor. Xanthine oxidase plays a crucial role in uric acid production and is a target for gout treatment. Certain thiazole derivatives have shown moderate inhibitory activity against xanthine oxidase, suggesting that this compound could also possess this activity .
Synthesis and Evaluation
A study focused on the synthesis of various thiazole derivatives highlighted the biological evaluation of this compound. The compound was synthesized using established organic chemistry methods and subsequently tested for its cytotoxicity and antimicrobial efficacy. The findings indicated promising results, warranting further investigation into its therapeutic applications .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of thiazole derivatives. Research suggests that modifications to the thiazole ring and substituents significantly influence antimicrobial potency. For example, variations in the acetyloxy group can enhance or diminish activity against specific pathogens .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
